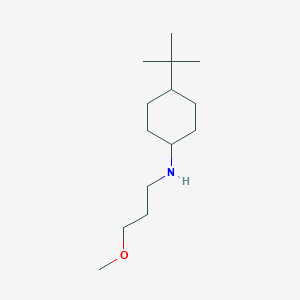

4-tert-butyl-N-(3-methoxypropyl)cyclohexan-1-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Molecular Structure Analysis

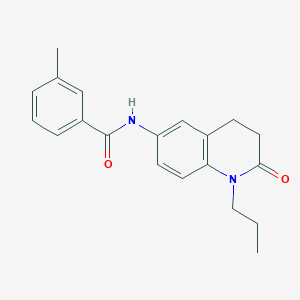

The molecular structure of “4-tert-butyl-N-(3-methoxypropyl)cyclohexan-1-amine” is determined by its molecular formula, C14H29NO . The structure of disubstituted cyclohexanes like this compound can be analyzed using conformational analysis . The most stable conformation is usually the one with the bulkiest substituent in the equatorial position .Physical And Chemical Properties Analysis

The physical and chemical properties of “4-tert-butyl-N-(3-methoxypropyl)cyclohexan-1-amine” include its molecular formula (C14H29NO) and molecular weight (227.38616) .Wissenschaftliche Forschungsanwendungen

Cycloaddition Reactions

4-tert-butyl-N-(3-methoxypropyl)cyclohexan-1-amine and its derivatives play a significant role in cycloaddition reactions. For example, studies have shown that certain cyclohexenone derivatives can be synthesized through cycloaddition processes involving similar tert-butylamino compounds (Kozmin, He, & Rawal, 2003). Additionally, other research has demonstrated the use of tert-butylcyclohexylidene bromoacetates in reactions with amines under varying conditions, leading to diverse products including spiro aziridine derivatives (Rulev et al., 1998).

Synthesis of Amines

The compound is instrumental in the synthesis of various amines. For instance, research on N-tert-butanesulfinyl imines, which share structural similarities with the subject compound, highlights their versatility in asymmetric synthesis of amines, demonstrating their efficiency in synthesizing a wide range of enantioenriched amines (Ellman, Owens, & Tang, 2002).

Polymerization Studies

Additionally, studies involving amine-bis(phenolate) chromium(III) chloride complexes, which can include tert-butylamino groups, have shown applications in polymerization, specifically in the copolymerization of cyclohexene oxide and carbon dioxide (Devaine-Pressing, Dawe, & Kozak, 2015).

Catalysis

In the field of catalysis, the compound and its derivatives have been explored for their potential. For instance, transition-metal complexes of phenoxy-imine ligands modified with pendant imidazolium salts, which may include similar tert-butylamino groups, have been synthesized and tested as catalysts in ethylene polymerization (Houghton et al., 2008).

Chemical Synthesis

Various studies have demonstrated the use of tert-butylamino derivatives in the synthesis of different chemical compounds. For example, research on the synthesis of polysubstituted 1,2,3,4-tetrahydropyridines has shown that primary amines, including tert-butylamino derivatives, can be used in these syntheses (Ishmiyarov et al., 2015).

Zukünftige Richtungen

The future directions for “4-tert-butyl-N-(3-methoxypropyl)cyclohexan-1-amine” and similar compounds could involve their use as key precursors in the preparation of active pharmaceutical ingredients, bioactive molecules, natural occurring products, and agrochemicals . Their synthesis methods could also be improved for better yields, easier workup procedures, and milder reaction conditions .

Eigenschaften

IUPAC Name |

4-tert-butyl-N-(3-methoxypropyl)cyclohexan-1-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H29NO/c1-14(2,3)12-6-8-13(9-7-12)15-10-5-11-16-4/h12-13,15H,5-11H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXMGPWOOWGYLKO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1CCC(CC1)NCCCOC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H29NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.39 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

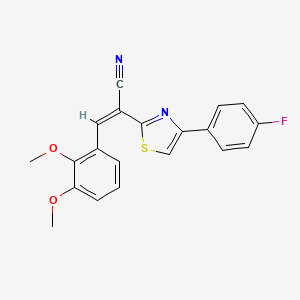

![4-cyano-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide](/img/structure/B2966478.png)

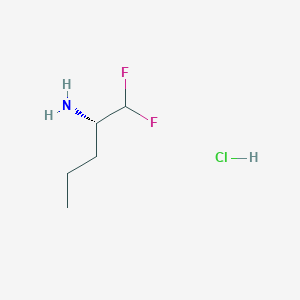

![(3As,6aR)-2,3,4,5,6,6a-hexahydrocyclopenta[b]furan-3a-carbaldehyde](/img/structure/B2966479.png)

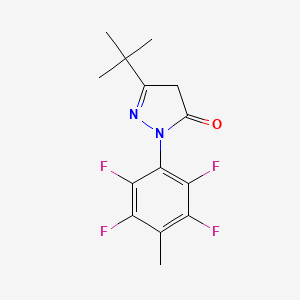

![(3Ar,6aS)-3-methyl-4,5,6,6a-tetrahydro-3aH-pyrrolo[3,4-d][1,3]oxazol-2-one;hydrochloride](/img/structure/B2966484.png)

![ethyl 2-[9-(4-ethylphenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate](/img/structure/B2966492.png)